(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
CAS No. |
606952-70-9 |
|---|---|
Molecular Formula |
C21H19N3O5S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(5E)-2-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19N3O5S/c1-26-14-7-5-13(6-8-14)19-22-21-24(23-19)20(25)17(30-21)11-12-9-15(27-2)18(29-4)16(10-12)28-3/h5-11H,1-4H3/b17-11+ |
InChI Key |
GTFBSSBLHMSIDE-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of SALOR-INT L437433-1EA typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through a cyclization reaction.
Introduction of the Triazole Ring: The triazole ring is introduced via a condensation reaction with appropriate reagents.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
SALOR-INT L437433-1EA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SALOR-INT L437433-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of SALOR-INT L437433-1EA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
SALOR-INT L437433-1EA can be compared with other similar compounds, such as:
(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound shares a similar structure but may have different substituents, leading to variations in its chemical and biological properties.
Thiazole and Triazole Derivatives: These compounds have similar ring structures but differ in their functional groups and overall molecular architecture.
The uniqueness of SALOR-INT L437433-1EA lies in its specific combination of thiazole and triazole rings with methoxyphenyl and trimethoxybenzylidene groups, which confer distinct chemical and biological properties .
Biological Activity
The compound (5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS Number: 606952-70-9) belongs to a class of thiazole-based derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antibacterial, and enzyme inhibitory properties.
Chemical Structure
The molecular formula of the compound is . The structure features a thiazole ring fused with a triazole moiety and multiple methoxy substituents that may enhance its biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For example, compounds related to thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have been evaluated for their cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro assays have shown that related thiazole compounds possess IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. For instance, some thiazole-based stilbene analogs demonstrated IC50 values as low as 0.62 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazole Analog 1 | MCF-7 | 0.78 |
| Thiazole Analog 2 | HCT116 | 0.62 |
Antibacterial Activity
Thiazole derivatives have also shown promise as antibacterial agents. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Preliminary investigations into similar compounds indicate MIC values ranging from 0.25 to 16 µg/mL against standard bacterial strains . Such findings suggest that modifications in the thiazole structure can lead to enhanced antibacterial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 4 |
| Thiazole Derivative B | Escherichia coli | 16 |
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the mechanism of action of thiazole derivatives. The compound has potential as an inhibitor of key enzymes involved in various biochemical pathways.
- Topoisomerase Inhibition : Some thiazole derivatives have been identified as potent inhibitors of DNA topoisomerase IB. These compounds showed comparable inhibition levels to established inhibitors like camptothecin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
- Substituents : The presence of methoxy groups on the phenyl rings is believed to enhance lipophilicity and improve cellular uptake.
- Ring Structure : The fused thiazole and triazole rings contribute to the overall stability and reactivity of the compound.
Case Studies
Several case studies highlight the biological potential of similar compounds:
- Study on Thiazole-Based Compounds : A series of thiazole-based stilbene analogs were synthesized and evaluated for their anticancer activity. The most potent analog exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of conventional chemotherapeutics .
- Antibacterial Evaluation : Research on various thiazole derivatives demonstrated that modifications led to improved antibacterial properties compared to standard antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
